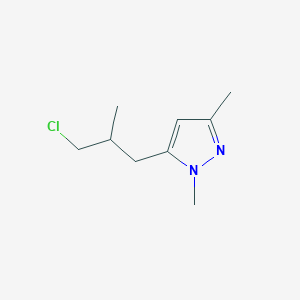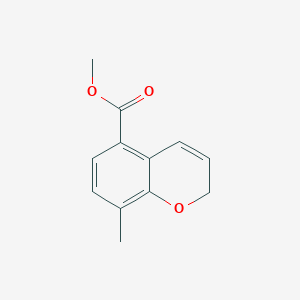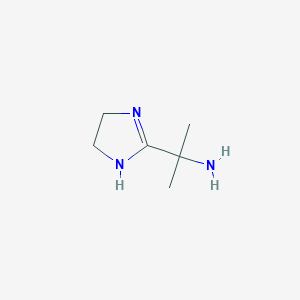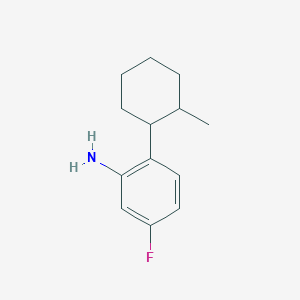![molecular formula C8H11NO3S B13217332 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a sulfonyl group and a nitrile group .
Métodos De Preparación
The synthesis of 4-Methanesulfonyl-1-oxaspiro[24]heptane-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Análisis De Reacciones Químicas
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar electrophilic behavior but may have different reactivity profiles depending on their overall structure.
The uniqueness of this compound lies in its specific combination of the spirocyclic ring, sulfonyl group, and nitrile group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-methylsulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)7-3-2-4-8(7)6(5-9)12-8/h6-7H,2-4H2,1H3 |
Clave InChI |
TZRGLIQKOQUREE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CCCC12C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)
![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)







amine](/img/structure/B13217313.png)

![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)

![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
